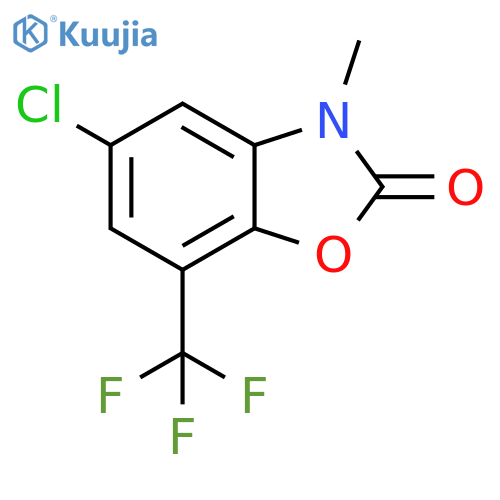

Cas no 1267061-04-0 (5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one)

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Benzoxazolone, 5-chloro-3-methyl-7-(trifluoromethyl)-

- 5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one

-

- インチ: 1S/C9H5ClF3NO2/c1-14-6-3-4(10)2-5(9(11,12)13)7(6)16-8(14)15/h2-3H,1H3

- InChIKey: VQDOIMGMCYGNCX-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C(F)(F)F)C=C(Cl)C=C2N(C)C1=O

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-500MG |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 500MG |

¥ 3,524.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-10G |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 10g |

¥ 26,400.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-250mg |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 250mg |

¥2110.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-5g |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 5g |

¥15828.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-100mg |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 100mg |

¥1319.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-100MG |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 100MG |

¥ 1,320.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-250MG |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 250MG |

¥ 2,112.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-5G |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 5g |

¥ 15,840.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-1G |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 1g |

¥ 5,280.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL339-500mg |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one |

1267061-04-0 | 95% | 500mg |

¥3522.0 | 2024-04-25 |

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-oneに関する追加情報

5-Chloro-3-Methyl-7-(Trifluoromethyl)-1,3-Benzoxazol-2-One: A Comprehensive Overview

5-Chloro-3-Methyl-7-(Trifluoromethyl)-1,3-Benzoxazol-2-One, also known by its CAS number 1267061-04-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazolones, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a benzoxazole ring system with substituents at positions 5, 3, and 7, including a chlorine atom, a methyl group, and a trifluoromethyl group, respectively.

The synthesis of 5-Chloro-3-Methyl-7-(Trifluoromethyl)-1,3-Benzoxazol-2-One has been extensively studied, with researchers exploring various methodologies to optimize its preparation. Recent advancements have focused on utilizing microwave-assisted synthesis and catalytic systems to enhance reaction efficiency and yield. These methods not only reduce reaction time but also minimize the use of hazardous reagents, aligning with the principles of green chemistry.

In terms of applications, this compound has shown promising potential in the development of new pharmaceutical agents. Its unique electronic properties and structural features make it an ideal candidate for modulating biological targets such as kinases and proteases. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. These findings underscore its importance in drug discovery pipelines targeting chronic diseases.

The structural versatility of 5-Chloro-3-Methyl-7-(Trifluoromethyl)-1,3-Benzoxazol-2-One also extends to its use in materials science. Researchers have investigated its role as a building block for advanced materials such as organic semiconductors and fluorescent probes. Its ability to emit fluorescence under specific conditions makes it a valuable tool in bioimaging applications.

Recent studies have delved into the photophysical properties of this compound, revealing its potential as a photosensitizer in photodynamic therapy (PDT). PDT is an emerging treatment modality for cancer that relies on the generation of reactive oxygen species (ROS) to destroy cancer cells. The trifluoromethyl substituent in this compound plays a crucial role in enhancing its photosensitivity and stability under physiological conditions.

In addition to its therapeutic applications, 5-Chloro-3-Methyl-7-(Trifluoromethyl)-1,3-Benzoxazol-2-One has been explored for its role in chemical sensing. Its ability to selectively bind metal ions has led to the development of sensors for detecting heavy metals in environmental samples. This application highlights the compound's utility beyond traditional pharmaceutical uses.

The development of novel synthetic routes for this compound continues to be an area of active research. Scientists are focusing on improving the scalability and cost-effectiveness of these methods to facilitate large-scale production. For example, recent reports have described the use of continuous-flow reactors to synthesize this compound under mild conditions.

In conclusion, 5-Chloro-3-Methyl-7-(Trifluoromethyl)-1,3-Benzoxazol-2-One is a multifaceted compound with diverse applications across various scientific domains. Its structural uniqueness and functional versatility make it an invaluable asset in both academic research and industrial development.

1267061-04-0 (5-chloro-3-methyl-7-(trifluoromethyl)-1,3-benzoxazol-2-one) 関連製品

- 189132-01-2(Tert-butyl N-[(4-iodophenyl)methyl]carbamate)

- 2228732-48-5(2-(azetidin-3-yl)methyl-6-chloropyridine)

- 921915-27-7(1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)

- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

- 898360-33-3(N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)

- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)

- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)

- 83584-42-3(3-(Isoquinolin-1-ylmethyl)benzonitrile)